5-chloro-4-imino-1H-pyridazin-6-one
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Overview
Description
5-chloro-4-imino-1H-pyridazin-6-one is a heterocyclic compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-imino-1H-pyridazin-6-one typically involves the reaction of mucochloric acid with benzene under mild conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The process involves the formation of an intermediate, which is then cyclized to form the desired pyridazinone derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-imino-1H-pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 5-chloro-4-oxo-1H-pyridazin-6-one.
Reduction: Formation of 5-chloro-4-amino-1H-pyridazin-6-one.
Substitution: Formation of various substituted pyridazinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-4-imino-1H-pyridazin-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in treating various diseases due to its biological activities.
Industry: Used in the development of agrochemicals such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 5-chloro-4-imino-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
5-chloro-4-imino-1H-pyridazin-6-one can be compared with other pyridazinone derivatives such as:
5-chloro-6-phenylpyridazin-3(2H)-one: Known for its antifungal activity.
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and imino groups make it more reactive and versatile for various applications.
Properties
Molecular Formula |
C4H4ClN3O |
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Molecular Weight |
145.55 g/mol |
IUPAC Name |
5-chloro-4-imino-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H4ClN3O/c5-3-2(6)1-7-8-4(3)9/h1,3,6H,(H,8,9) |
InChI Key |
KKGVDKXPCYPPMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=O)C(C1=N)Cl |
Origin of Product |
United States |
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